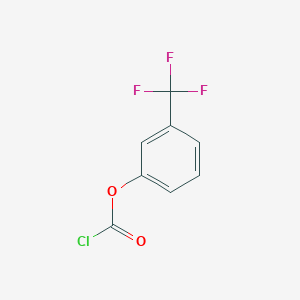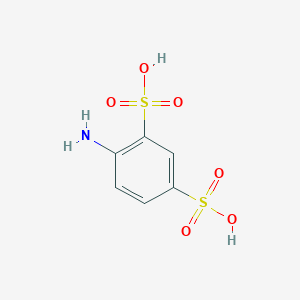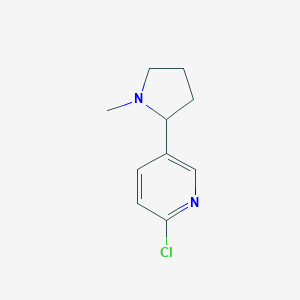
2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine derivatives involves multiple steps, including radiosynthesis for potential use in positron emission tomography (PET) to study nicotinic acetylcholine receptors. One such derivative, exhibiting high affinity in vitro, involves efficient radiochemical synthesis methods (Brown et al., 2001). Other related syntheses focus on pyridine derivatives through reactions such as Williamson, hydrolysis, and Sonogashira, highlighting the versatility in the chemical manipulation of pyridine structures (Hou Hao-qing, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction and computational studies. For example, the crystal structure and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs reveal insights into the stability and tautomeric forms of these compounds (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine undergoes various chemical reactions, leading to the formation of novel compounds. The rearrangement of chlorinated pyrrolidin-2-ones, for example, results in 5-methoxylated 3-pyrrolin-2-ones, which are valuable for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding, play a crucial role in determining the stability and reactivity of pyridine derivatives. The crystal structure of a related compound shows a planar pyridine ring and a sofa conformation for the cyclohexene ring, with molecules packed via O–H…O and C–H…O intermolecular interactions (G. Swamy et al., 2006).
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine derivatives, such as reactivity with nucleophiles and electrophiles, underlie their utility in synthesizing complex molecular architectures. The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones from 7-hydroxy derivatives with nucleophiles exemplifies the compound's versatility in organic synthesis (Goto et al., 1991).
Applications De Recherche Scientifique
Radiosynthesis for Studying Receptors
2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine has been explored in the synthesis of compounds for studying nicotinic acetylcholine receptors (nAChR). Research shows its potential use in positron emission tomography (PET) to study nAChR, indicating its significance in neuroscientific research and drug development (Brown et al., 2001).
Synthesis of Pyrrolidinones
Studies have investigated the synthesis of pyrrolidinones, which are significant in the development of agrochemicals and medicinal compounds. The transformation of chlorinated pyrrolidinones into 5-methoxylated 3-pyrrolin-2-ones demonstrates the versatility of 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine in organic chemistry (Ghelfi et al., 2003).
Crystal Structure Analysis
Research has been conducted on the crystal structure of derivatives of pyridine, including compounds related to 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine. Understanding the crystal structure is crucial for the development of new materials and pharmaceuticals (Swamy et al., 2006).
Propriétés
IUPAC Name |
2-chloro-5-(1-methylpyrrolidin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVOLGNZRGLPIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902962 |
Source


|
| Record name | NoName_3540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

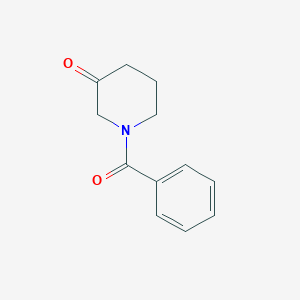
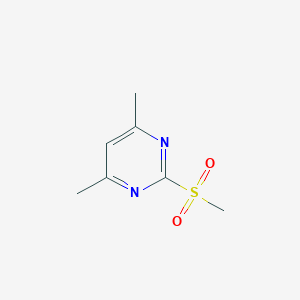
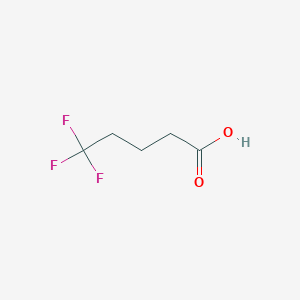
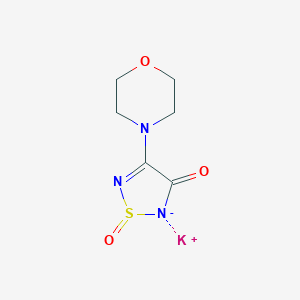
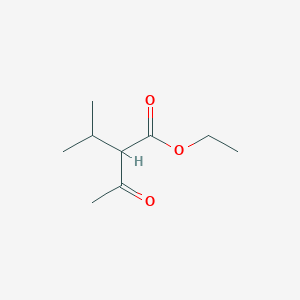
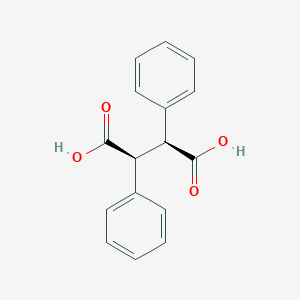
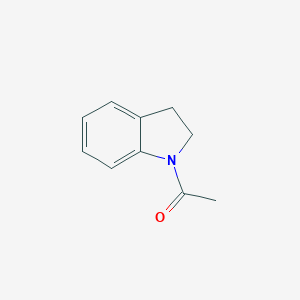
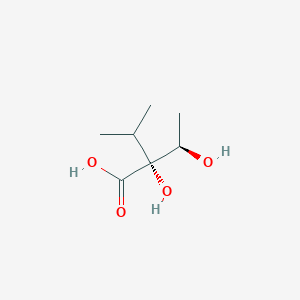
![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)
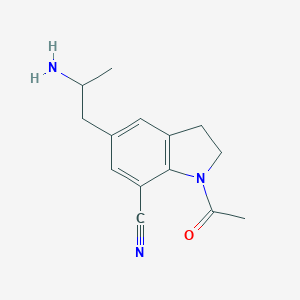
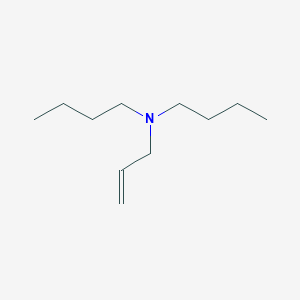
![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)
